molecular formula C22H17NO4S B3617038 2-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid

2-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid

Cat. No.: B3617038
M. Wt: 391.4 g/mol
InChI Key: DBWHPNZJESBDBN-UHFFFAOYSA-N
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Description

2-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid is a complex organic compound characterized by the presence of a xanthene moiety linked to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid typically involves the condensation of a xanthene derivative with a benzoic acid derivative. One common method includes the reaction of 9H-xanthene-9-thiol with 2-bromoacetamide, followed by the coupling of the resulting intermediate with 2-aminobenzoic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the xanthene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the xanthene ring or the benzoic acid moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

2-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid involves its interaction with specific molecular targets. The xanthene moiety can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The benzoic acid derivative can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    Xanthones: Compounds with a similar xanthene core but different substituents.

    Benzoic Acid Derivatives: Compounds with modifications to the benzoic acid moiety.

Uniqueness

2-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid is unique due to the combination of the xanthene and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[[2-(9H-xanthen-9-ylsulfanyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c24-20(23-17-10-4-1-7-14(17)22(25)26)13-28-21-15-8-2-5-11-18(15)27-19-12-6-3-9-16(19)21/h1-12,21H,13H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWHPNZJESBDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)SCC(=O)NC4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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